Methyl 2-methoxy-4-(4-methylidenepiperidin-1-yl)sulfonylbenzoate
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Overview
Description
Methyl 2-methoxy-4-(4-methylidenepiperidin-1-yl)sulfonylbenzoate is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes a benzoate core substituted with a methoxy group, a sulfonyl group, and a piperidine ring with a methylidene substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-(4-methylidenepiperidin-1-yl)sulfonylbenzoate typically involves multiple steps:
Formation of the Benzoate Core: The starting material is often a substituted benzoic acid, which is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl benzoate derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the benzoate ring using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Piperidine Ring Formation: The piperidine ring is formed by cyclization reactions involving appropriate amine precursors. The methylidene group is introduced via alkylation reactions using reagents like formaldehyde or methyl iodide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents would be optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The methoxy and sulfonyl groups can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of bases or catalysts.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methoxy-4-(4-methylidenepiperidin-1-yl)sulfonylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-methoxy-4-(4-methylidenepiperidin-1-yl)sulfonylbenzoate exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-4-(4-methylpiperidin-1-yl)sulfonylbenzoate: Lacks the methylidene group, which may alter its biological activity and chemical reactivity.
Methyl 2-methoxy-4-(4-methylidenepiperidin-1-yl)benzoate: Lacks the sulfonyl group, affecting its solubility and interaction with biological targets.
Uniqueness
Methyl 2-methoxy-4-(4-methylidenepiperidin-1-yl)sulfonylbenzoate is unique due to the presence of both the sulfonyl and methylidene groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
methyl 2-methoxy-4-(4-methylidenepiperidin-1-yl)sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-11-6-8-16(9-7-11)22(18,19)12-4-5-13(15(17)21-3)14(10-12)20-2/h4-5,10H,1,6-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZAPUXUIPSVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC(=C)CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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